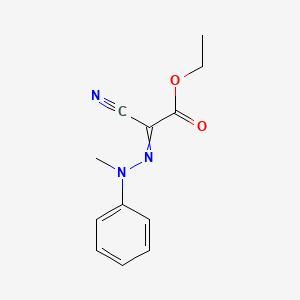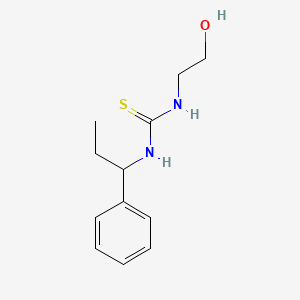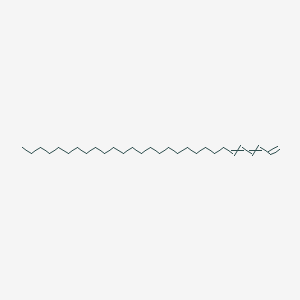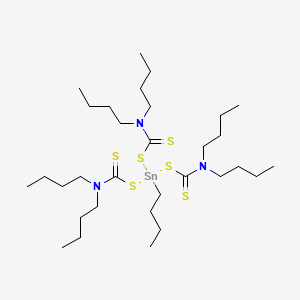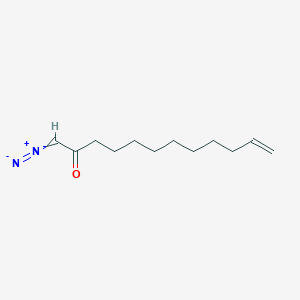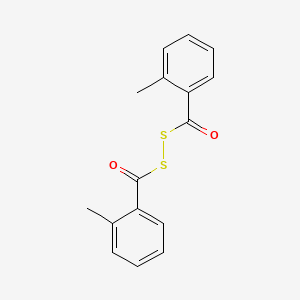
o-Toluoyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluoyl disulfide is an organic compound with the molecular formula C16H14O2S2. It is characterized by the presence of a disulfide bond (S-S) and a toluoyl group (a benzene ring with a methyl group and a carbonyl group). This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
o-Toluoyl disulfide can be synthesized through several methods. One common approach involves the oxidation of thiols. For instance, the reaction of o-toluoyl chloride with thiourea followed by oxidation can yield this compound . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of disulfides, including this compound, often involves the oxidation of thiols due to the simplicity and efficiency of this method. The use of non-thiolic precursors and reagents, such as alkyl halides, is also explored to avoid the unpleasant odors associated with thiols .
Analyse Chemischer Reaktionen
Types of Reactions
o-Toluoyl disulfide undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur atoms act as nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for converting thiols to disulfides include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to convert disulfides back to thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of o-toluoyl thiol yields this compound, while reduction of this compound yields o-toluoyl thiol .
Wissenschaftliche Forschungsanwendungen
o-Toluoyl disulfide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of o-toluoyl disulfide involves redox reactions where the disulfide bond undergoes cleavage and formation. This process is mediated by various enzymes and cofactors, such as glutathione, which facilitate the exchange of thiol and disulfide groups . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for maintaining the redox balance in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiols: Compounds containing an -SH group, such as o-toluoyl thiol, are the reduced forms of disulfides.
Sulfides: Compounds with an R-S-R’ structure, such as dimethyl sulfide, are sulfur analogs of ethers.
Sulfoxides and Sulfones: These compounds contain oxidized sulfur atoms and have different reactivity compared to disulfides.
Uniqueness
o-Toluoyl disulfide is unique due to its specific structural features, such as the presence of both a disulfide bond and a toluoyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
79674-08-1 |
|---|---|
Molekularformel |
C16H14O2S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
S-(2-methylbenzoyl)sulfanyl 2-methylbenzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
HDANQWZTMOZAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)SSC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


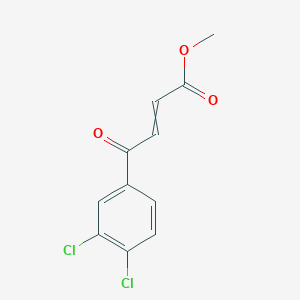
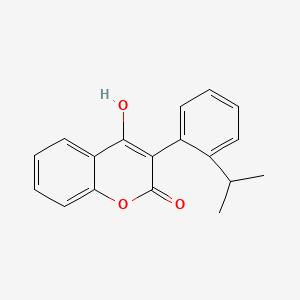

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
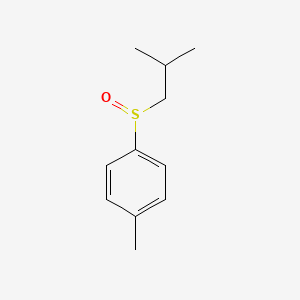
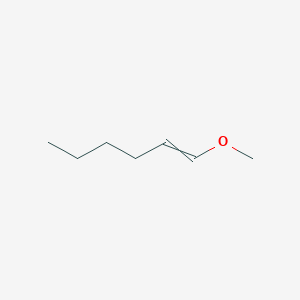
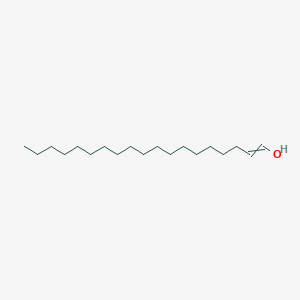

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
